molecular formula C13H25N3O2 B11861104 tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate CAS No. 883547-69-1

tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate

Cat. No.: B11861104
CAS No.: 883547-69-1
M. Wt: 255.36 g/mol
InChI Key: ZPQUPOUMBRSEAH-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C13H25N3O2 It is a derivative of azetidine and pyrrolidine, featuring a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate typically involves the reaction of azetidine and pyrrolidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride
  • tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
  • (S)-tert-Butyl pyrrolidin-3-ylcarbamate

Uniqueness

tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of azetidine and pyrrolidine rings, along with the tert-butyl carbamate group, makes it a versatile compound for various applications .

Properties

CAS No.

883547-69-1

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

tert-butyl N-[(1-pyrrolidin-3-ylazetidin-3-yl)methyl]carbamate

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-6-10-8-16(9-10)11-4-5-14-7-11/h10-11,14H,4-9H2,1-3H3,(H,15,17)

InChI Key

ZPQUPOUMBRSEAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(C1)C2CCNC2

Origin of Product

United States

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